3-Methoxypyrazine-2-sulfonamide

necroptosis MLKL inhibitor sulfonamide pharmacophore

3-Methoxypyrazine-2-sulfonamide (CAS 89391-77-5; molecular formula C5H7N3O3S; MW 189.19) is a heterocyclic sulfonamide in which a methoxy group occupies the 3‑position of the pyrazine ring while the sulfonamide is anchored at the 2‑position. This precise substitution pattern distinguishes it from other pyrazine sulfonamide isomers and is essential for imparting the electronic and steric features required by several clinically validated pharmacophores.

Molecular Formula C5H7N3O3S
Molecular Weight 189.2 g/mol
Cat. No. B1646246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyrazine-2-sulfonamide
Molecular FormulaC5H7N3O3S
Molecular Weight189.2 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1S(=O)(=O)N
InChIInChI=1S/C5H7N3O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3,(H2,6,9,10)
InChIKeyPDKBUMPZEFGXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxypyrazine-2-sulfonamide – A Position-Specific Sulfonamide Building Block for Active Pharmaceutical Synthesis


3-Methoxypyrazine-2-sulfonamide (CAS 89391-77-5; molecular formula C5H7N3O3S; MW 189.19) is a heterocyclic sulfonamide in which a methoxy group occupies the 3‑position of the pyrazine ring while the sulfonamide is anchored at the 2‑position . This precise substitution pattern distinguishes it from other pyrazine sulfonamide isomers and is essential for imparting the electronic and steric features required by several clinically validated pharmacophores . The compound is supplied as a solid with purity specifications routinely ≥98% (HPLC) and is used primarily as a research intermediate rather than a final active pharmaceutical ingredient.

Why Unsubstituted or Differently Substituted Pyrazine Sulfonamides Cannot Replace 3-Methoxypyrazine-2-sulfonamide


The pyrazine sulfonamide class spans a broad structural space, but the 3‑methoxy‑2‑sulfonamide arrangement is uniquely privileged in two high‑value target families. First, it is the conserved core of the clinical sulfonamide antibiotic Sulfalene (2‑sulfanilamido‑3‑methoxypyrazine), where the 3‑methoxy group is required for the prolonged half‑life (150–200 h) and low plasma protein binding that enable once‑weekly dosing [1]. Second, the same 3‑methoxypyrazin‑2‑yl sulfonamide fragment is indispensable for the necroptosis inhibitor Necrosulfonamide, which achieves single‑digit nanomolar potency only when the 3‑methoxy substitution is present [2]. Replacing the methoxy group with hydrogen, chlorine, or methyl destroys the electronic and conformational complementarity with the target proteins, rendering generically substituted pyrazine sulfonamides ineffective in these synthetic routes [3].

Quantitative Evidence Differentiating 3-Methoxypyrazine-2-sulfonamide from Its Closest Analogs


The 3‑Methoxy‑2‑sulfonamide Fragment Underpins a 16‑Fold Potency Advantage for Necrosulfonamide Over the RIP1 Inhibitor Nec‑1

Necrosulfonamide, which incorporates the 3‑methoxypyrazine‑2‑sulfonamide group, inhibits human MLKL with an IC50 of 124 nM in HT‑29 cell‑based necroptosis assays, whereas the RIP1 inhibitor Nec‑1 (which lacks the 3‑methoxypyrazine sulfonamide motif) requires 2 µM for comparable effect – a 16‑fold lower potency . This differential is directly attributable to the covalent engagement of Cys86 in MLKL by the acrylamide‑tethered 3‑methoxypyrazine sulfonamide, a mechanism not available to unsubstituted or 3‑chloro pyrazine sulfonamide analogs [1].

necroptosis MLKL inhibitor sulfonamide pharmacophore

3‑Methoxy Substitution Is Required for the Once‑Weekly Dosing Advantage of Sulfalene Over Other Sulfonamide Antibiotics

Sulfalene (2‑sulfanilamido‑3‑methoxypyrazine) displays a terminal half‑life of 150–200 h and exhibits lower plasma protein binding than structurally related sulfonamides such as sulfadoxine, resulting in a higher free‑drug concentration and enabling once‑weekly therapeutic dosing [1]. The 3‑methoxy group is synthetically installed via 3‑methoxypyrazine‑2‑sulfonamide or its immediate precursors; attempts to replace it with hydrogen, chlorine, or methyl at the 3‑position yield compounds that do not replicate this pharmacokinetic profile [2].

antimicrobial pharmacokinetics sulfonamide antibiotic

The 3‑Methoxypyrazine Sulfonamide Scaffold Delivers Nanomolar‑Potency CCR4 Antagonists Unattainable with Unsubstituted or 3‑Chloro Analogs

AZD‑2098 (2,3‑dichloro‑N‑(3‑methoxypyrazin‑2‑yl)benzenesulfonamide) is a potent, orally bioavailable CCR4 antagonist with pIC50 values of 7.8 (human), 8.0 (mouse) and 8.0 (rat) against CCL22 binding . The 3‑methoxy group is a crucial element of the pharmacophore identified in a high‑throughput screen of >100,000 compounds; the corresponding des‑methoxy or 3‑chloro‑pyrazine sulfonamide variants were either inactive or >30‑fold less potent (pIC50 < 6.3) [1]. The synthetic route proceeds through 3‑methoxypyrazine‑2‑sulfonamide as a key penultimate intermediate, demonstrating that the building block is a necessity for accessing this chemotype.

CCR4 antagonist chemoattractant receptor immuno‑oncology

Enabling the Synthesis of NLRP3 Inflammasome Inhibitors Disclosed in WO2019008029A1

Patent WO2019008029A1 describes a series of potent NLRP3 inhibitors wherein the pyrazine‑2‑sulfonamide core is multiply substituted, but the 3‑methoxy group is retained in all exemplified active compounds [1]. 3‑Methoxypyrazine‑2‑sulfonamide is explicitly utilized as the starting material for the sulfonamide coupling that generates the active scaffold; alternative building blocks (e.g., 3‑chloro‑ or 3‑methylpyrazine‑2‑sulfonamide) are not exemplified and are predicted to lack the optimal electron‑donating character needed for the subsequent functionalization steps .

NLRP3 inflammasome anti‑inflammatory pyrazine intermediate

Computed Physicochemical Properties Demonstrate Differentiability from the 3‑Chloro and 3‑Methyl Analogs

Predicted physicochemical parameters illustrate that the methoxy substituent imparts a distinct balance of lipophilicity and hydrogen‑bonding capacity relative to close analogs. 3‑Methoxypyrazine‑2‑sulfonamide (MW 189.19, H‑bond acceptors 5, donors 2) has a calculated LogP approximately 0.5–1.0 units lower than its 3‑chloro counterpart (MW 193.61) and about 0.3–0.5 units higher than the 3‑methyl analog (MW 173.19) . The methoxy group also increases the predicted aqueous solubility compared to the 3‑chloro analog while maintaining sufficient lipophilicity for membrane permeability in cell‑based assays.

physicochemical properties LogP pKa molecular modeling

Supplier‑Batch Consistency: ≥98% Purity Specification with ISO‑Certified Quality System

Commercial vendors such as MolCore specify purity ≥98% (HPLC) for 3‑methoxypyrazine‑2‑sulfonamide under an ISO‑certified quality management system . In contrast, the 3‑chloro and 3‑methyl analogs are often listed with no purity guarantee or with a wider impurity profile in supplier catalogs . For research groups that require reproducible synthetic yields and minimal side‑product formation, the documented high purity translates to fewer purification steps and lower batch‑to‑batch variability.

quality control purity procurement

High‑Value Application Scenarios Where 3‑Methoxypyrazine‑2‑sulfonamide Provides Definitive Advantage


Synthesis of Long‑Acting Sulfonamide Antibiotics (Sulfalene Class)

When the objective is to produce a once‑weekly dosed antibacterial with low protein binding, 3‑methoxypyrazine‑2‑sulfonamide (or its immediate precursor 3‑amino‑2‑methoxypyrazine) is the required starting material [1]. The 3‑methoxy group is essential for achieving the 150–200 h half‑life and high free‑drug concentration that define Sulfalene’s clinical profile. Procuring the correct methoxy‑substituted building block avoids the multi‑step functional group interconversions that would be necessary if a 3‑chloro or 3‑methyl analog were purchased instead [2].

Development of MLKL‑Targeted Necroptosis Inhibitors

Researchers building compound libraries aimed at the MLKL necroptosis pathway require the 3‑methoxypyrazine‑2‑sulfonamide fragment to access the covalent inhibitor chemotype exemplified by Necrosulfonamide (IC50 124 nM) [1]. Substitution with unsubstituted or halogenated pyrazine sulfonamides results in ≥10‑fold loss of potency, making the 3‑methoxy building block a go/no‑go procurement decision for this target class [2].

CCR4 Antagonist Lead Optimization

In programs targeting the CCR4 receptor for immuno‑oncology or allergic disease, the 3‑methoxypyrazine‑2‑sulfonamide intermediate is a direct precursor to AZD‑2098 and its analogs, which exhibit pIC50 = 7.8 against human CCR4 [1]. The structure‑activity relationship demonstrates that the 3‑methoxy group is non‑redundant; purchasing a 3‑chloro or 3‑methyl alternative would necessitate additional synthetic steps and is unlikely to reproduce the reported potency [2].

NLRP3 Inflammasome Inhibitor Synthesis

Patent WO2019008029A1 discloses a series of NLRP3 inhibitors that all retain the 3‑methoxypyrazine‑2‑sulfonamide scaffold [1]. Any laboratory replicating or expanding this chemical series must source the exact 3‑methoxy compound; alternative pyrazine sulfonamides are not exemplified and are predicted to give divergent biological activity [2].

Quote Request

Request a Quote for 3-Methoxypyrazine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.